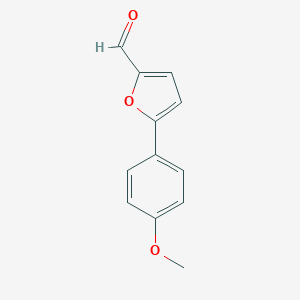

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

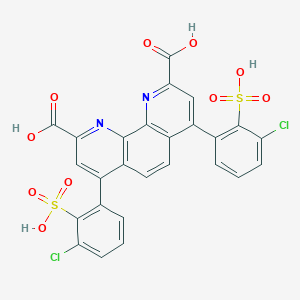

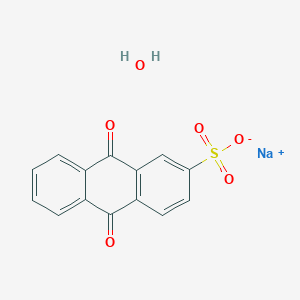

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester (DCMCM) is a chemical compound with a wide range of applications in various scientific fields. It is a derivative of chromene, a heterocyclic aromatic compound, and is composed of two chlorine atoms and a methyl ester group. DCMCM has been used in organic synthesis, as a reagent in organic reactions, and as a catalyst in organic reactions. It has also been used as an analytical tool in the study of biological systems and in the development of new drugs. DCMCM has been found to possess a number of interesting properties, including the ability to act as an antioxidant, and to inhibit the growth of certain bacteria. Additionally, DCMCM has been used in the synthesis of a number of drugs, including anti-cancer drugs, and has been shown to have a variety of biological and physiological effects.

Applications De Recherche Scientifique

Synthetic Protocols and Biological Activities

- Synthetic Approaches to Chromenes : Chromenes, including benzo[c]chromen-6-ones, have been identified as core structures in secondary metabolites with significant pharmacological importance. The limited natural availability of these compounds has spurred the development of synthetic methods to produce chromene derivatives. These methods include Suzuki coupling reactions, radical-mediated cyclization, and base-catalyzed cyclization among others. These synthetic routes enable the production of chromene derivatives for potential use in pharmacological applications (Mazimba, 2016; Mazimba, 2016).

Carboxylic Ester Hydrolases in Bacteria

- Function and Application of Carboxylic Ester Hydrolases : This study categorizes and reviews the structures, substrate specificity, and industrial applications of carboxylic ester hydrolases (CEHs). CEHs, which catalyze the hydrolysis of carboxylic esters to alcohol and acid, are found across various life forms, including bacteria. The enzymes are involved in numerous industrial applications due to their ability to interact with ester compounds, highlighting the importance of understanding ester chemistry for biotechnological applications (Oh, Kim, & Kim, 2019).

Biotechnological Applications of Lactic Acid

- Derivatives from Lactic Acid : Lactic acid serves as a precursor for various chemicals and materials, including esters, through biotechnological routes. This review discusses the production and application potential of lactic acid derivatives, illustrating the versatility and economic value of carboxylic acid esters in producing materials and chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 6,8-dichloro-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMKMBPMUWWQFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552748 |

Source

|

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118693-22-4 |

Source

|

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)

![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)

![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)